2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
CAS No.: 2092061-34-0
Cat. No.: VC3138218
Molecular Formula: C11H12IN3
Molecular Weight: 313.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092061-34-0 |
|---|---|
| Molecular Formula | C11H12IN3 |
| Molecular Weight | 313.14 g/mol |
| IUPAC Name | 2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyridine |
| Standard InChI | InChI=1S/C11H12IN3/c1-3-15-8(2)10(12)11(14-15)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | JGQXPBKIMSOVSR-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C |
| Canonical SMILES | CCN1C(=C(C(=N1)C2=CC=CC=N2)I)C |
Introduction
Synthesis and Preparation
Synthesizing compounds like 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine typically involves cross-coupling reactions or heteroarylation methods. For example, the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine involves the reaction of pyridine-3-ylboronic acid with 5-phenyl-1H-tetrazole in DMSO, using copper(II) oxide as a catalyst . A similar approach might be used for 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, although specific conditions would need optimization.
Potential Applications
Compounds with pyrazole and pyridine rings are often explored for their biological activities, such as analgesic, anti-inflammatory, or antimicrobial properties. For instance, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine is predicted to have multitarget biological activity, including analgesic and glycosylphosphatidylinositol inhibitor properties . While specific data on 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is lacking, its structural similarity suggests potential biological activity.
Research Findings and Data
Given the lack of direct information on 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, we can look at related compounds for insights:
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